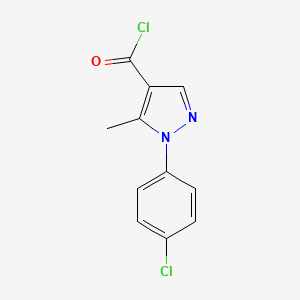

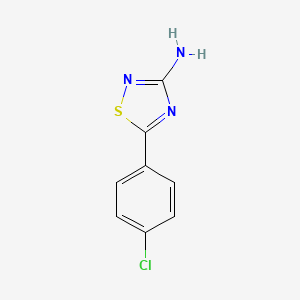

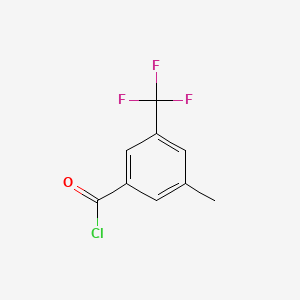

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” is a chemical compound with potential applications in various fields12. However, the specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid in a six-step process3.Molecular Structure Analysis

The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, has been reported1. It was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction1.

Chemical Reactions Analysis

The specific chemical reactions involving “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, the reactions were monitored by thin layer chromatography2.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, a related compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction1.Aplicaciones Científicas De Investigación

1. Antiviral Research

- Method : The compound was synthesized from 4-chlorobenzoic acid through a six-step process, which included esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .

- Results : The bioassay tests showed that certain derivatives of the compound possessed anti-tobacco mosaic virus activity .

2. Structural Analysis

- Method : The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .

- Results : The calculated structural and geometrical results were in good agreement with the experimental X-ray crystal structure data . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .

3. Antifungal and Herbicidal Properties

- Application : Sulfonamide derivatives, such as “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

- Method : The compound is synthesized and then tested for its antifungal and herbicidal properties. The exact methods and procedures can vary depending on the specific fungi or weeds being targeted .

- Results : While the exact results can vary, the compound has shown promise in controlling certain types of fungi and weeds .

4. Material Science

- Application : Polysulfones, a family of high-performance thermoplastics, are known for their toughness and stability at high temperatures. Technically used polysulfones contain an aryl-SO2-aryl subunit . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the synthesis of these materials.

- Method : The compound could be incorporated into the polymer chain during the polymerization process .

- Results : The resulting polysulfone materials would be expected to exhibit the characteristic toughness and high-temperature stability of this class of polymers .

5. Anticonvulsant Activity

- Application : Certain 1,3,4-thiadiazoles have been reported to possess anticonvulsant properties . As a derivative of 1,3,4-thiadiazole, “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new anticonvulsant drugs .

- Method : The compound could be synthesized and then tested for its anticonvulsant properties using standard preclinical seizure models .

- Results : While the exact results can vary, the compound could show promise in controlling seizures .

6. Antibacterial Properties

- Application : Some 1,3,4-thiadiazoles have shown antibacterial properties . “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” could potentially be used in the development of new antibacterial drugs .

- Method : The compound could be synthesized and then tested for its antibacterial properties using standard microbiological techniques .

- Results : While the exact results can vary, the compound could show promise in inhibiting the growth of certain bacteria .

Safety And Hazards

The specific safety and hazards associated with “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not readily available in the literature. However, a related compound, “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.

Direcciones Futuras

The future directions for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine” are not explicitly mentioned in the literature. However, there is ongoing research in the field of multicomponent synthesis of pyranopyrazoles6, which could potentially provide insights into future directions for this compound.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine”. Further research and studies are needed to provide a more detailed analysis of this compound.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZVIZTUWVCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383383 |

Source

|

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | |

CAS RN |

89894-30-4 |

Source

|

| Record name | 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)